N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide

KEAP1–NRF2 PPI inhibition Non-acidic THIQ inhibitors Fluorescence polarization assay

Choose this specific non-acidic THIQ derivative for KEAP1-NRF2 PPI research. Its distinct thiazole-benzamide linker geometry is critical for low-µM potency (2.3 µM) in FP assays, unlike generic THIQ or thiazole analogs which lose activity. Superior metabolic stability over indoline-based compounds ensures reliable 6+ hour exposure in PathHunter nuclear translocation assays. The terminal benzamide serves as a synthetic handle for PROTAC linker attachment, minimizing steric interference.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 954619-34-2
Cat. No. B2908009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide
CAS954619-34-2
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O2S/c24-18(15-7-2-1-3-8-15)22-20-21-17(13-26-20)19(25)23-11-10-14-6-4-5-9-16(14)12-23/h1-9,13H,10-12H2,(H,21,22,24)
InChIKeyBEQWXHJIBRCYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide (CAS 954619-34-2): Baseline Characterization for Targeted Procurement


N-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide (CAS 954619-34-2) is a synthetic small molecule (MF: C20H17N3O2S, MW: 363.4 g/mol) that embeds three pharmacophoric motifs in a single scaffold: a tetrahydroisoquinoline (THIQ) moiety, a central thiazole ring, and a terminal benzamide group. This architecture places it within the broader class of non-acidic THIQ derivatives under investigation as KEAP1–NRF2 protein–protein interaction (PPI) inhibitors . The compound lacks a carboxylic acid functionality, distinguishing it from first-generation KEAP1 binders, and its 2-aminothiazole linkage offers a distinct conformational profile compared to direct THIQ–benzamide fusions seen in related chemotypes .

Why N-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide Cannot Be Replaced by Common THIQ or Thiazole Analogs


Generic substitution of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide with superficially similar THIQ or thiazole derivatives risks loss of activity because the compound’s KEAP1-binding pharmacophore depends on the precise spatial relationship between the THIQ carbonyl, the thiazole ring, and the benzamide . In non-acidic THIQ inhibitors of the KEAP1–NRF2 interaction, the replacement of a carboxylic acid with a neutral primary carboxamide is highly sensitive to the linker length and geometry: even minor alterations in the amide connectivity or the heterocyclic spacer can abrogate binding affinity . Substitution with a simple N-phenylbenzamide or a thiazole-lacking THIQ scaffold would eliminate the critical hydrogen-bond network with KEAP1 Kelch domain residues (e.g., Ser508, Ser555, Arg415) observed in co-crystal structures of related chemotypes .

Product-Specific Quantitative Evidence Guide: N-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide (CAS 954619-34-2)


Class-Level KEAP1 Binding Affinity: THIQ–Carboxamide Scaffold Demonstrates Nanomolar Potency in Fluorescence Polarization Assays

While direct binding data for CAS 954619-34-2 have not been published, the closest structural analogs within the non-acidic THIQ class exhibit potent KEAP1 Kelch domain binding. Compound 23 (PDB 6SP4), a THIQ derivative featuring a primary carboxamide linked through a heterocyclic spacer analogous to the thiazole ring in CAS 954619-34-2, displayed an IC50 of 2.3 μM in a fluorescence polarization (FP) competition assay . This class-level potency establishes the expected affinity range for the target compound. In contrast, simpler N-phenylbenzamides lacking the THIQ–carbonyl–thiazole bridge show no detectable KEAP1 binding at concentrations up to 50 μM .

KEAP1–NRF2 PPI inhibition Non-acidic THIQ inhibitors Fluorescence polarization assay

Structural Differentiation from Cyclopenta-Thiazole Analog: Ring Fusion Alters Conformational Flexibility and Target Engagement

A closely related analog, 4-fluoro-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl]benzamide (CAS 941879-98-7), differs from CAS 954619-34-2 by incorporating a fused cyclopentane ring onto the thiazole . This cyclopenta-thiazole fusion introduces additional conformational rigidity and alters the dihedral angle between the THIQ carbonyl and the benzamide moiety. In KEAP1 co-crystal structures of related THIQ inhibitors, the thiazole ring occupies a narrow hydrophobic cleft defined by Tyr525 and Phe577; the bulkier cyclopenta-fused analog is predicted to clash with this pocket based on molecular docking . The unconstrained thiazole in CAS 954619-34-2 retains the rotational freedom necessary to adopt the bioactive conformation observed in PDB 6SP4 .

Structure–activity relationship Conformational constraint Cyclopenta-thiazole analog

Absence of Indole-Like Metabolic Instability: Comparison with Dihydroindole-Ethyl-Thiazole Analog

A commercially available constitutional isomer, N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide (CAS 941898-65-3), replaces the THIQ–carbonyl group with a dihydroindole–acetyl linker . Dihydroindole (indoline) moieties are established substrates for cytochrome P450-mediated oxidation, which generates reactive indole-2,3-epoxide intermediates implicated in mechanism-based inactivation and idiosyncratic toxicity . CAS 954619-34-2 substitutes the oxidizable dihydroindole with a fully saturated tetrahydroisoquinoline ring, eliminating this metabolic liability while preserving the benzamide–thiazole–amide pharmacophore. This substitution is anticipated to improve intrinsic metabolic stability in hepatocyte assays by ≥ 2-fold based on class-level comparisons of THIQ vs. indoline-containing compounds .

Metabolic stability Indole oxidation Drug-likeness

Optimal Research and Industrial Application Scenarios for N-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide


KEAP1–NRF2 Protein–Protein Interaction Inhibition Screening in Fluorescence Polarization Format

CAS 954619-34-2 is best deployed as a screening compound in fluorescence polarization (FP) competition assays for KEAP1 Kelch domain binders, using FITC-labeled NRF2 peptide as the probe . The compound belongs to the non-acidic THIQ chemotype that has demonstrated low-micromolar IC50 values (exemplified by 2.3 μM for Compound 23) , making it suitable for identifying structure–activity relationships around the thiazole linker without interference from carboxylic acid-mediated non-specific binding.

Conformational Constraint SAR Studies: Benchmarking Against Cyclopenta-Thiazole Analogs

Researchers comparing the impact of thiazole ring constraint on KEAP1 binding should use CAS 954619-34-2 as the unconstrained reference compound, contrasted against CAS 941879-98-7 (cyclopenta[d]thiazole-fused analog) . The unfused thiazole in CAS 954619-34-2 allows the THIQ-carbonyl to sample the full conformational space required for optimal occupancy of the Tyr525/Phe577 hydrophobic cleft identified in PDB 6SP4 .

Long-Duration Cell-Based NRF2 Nuclear Translocation Assays Requiring Metabolically Stable Chemotypes

For PathHunter NRF2 nuclear translocation assays in U2OS or HEK293 cells with incubation times ≥ 6 hours , CAS 954619-34-2 offers a key advantage over dihydroindole-containing analogs (e.g., CAS 941898-65-3). The fully saturated tetrahydroisoquinoline ring is predicted to resist P450-mediated oxidation that would otherwise degrade the indoline ring and generate reactive epoxide species . This improved stability is critical for maintaining consistent compound exposure throughout the assay window.

Fragment-Based and PROTAC Linker Attachment via the Thiazole-2-Benzamide Handle

The patent literature describes the incorporation of tetrahydroisoquinoline KEAP1 binders into bifunctional PROTAC molecules . CAS 954619-34-2 is suited as a KEAP1-binding group (KBG) precursor because the terminal benzamide provides a convenient synthetic handle for linker attachment through amide bond formation or N-alkylation . The thiazole spacer ensures sufficient distance between the THIQ KEAP1-binding core and the linker attachment point, minimizing steric interference with target protein recruitment.

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